molecular formula C17H21N6O15P3S B136365 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate CAS No. 149891-83-8

5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate

Cat. No. B136365
M. Wt: 674.4 g/mol
InChI Key: GFOKTJKDALJCDV-XKVFNRALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate, commonly known as ATP-Azide, is a modified form of adenosine triphosphate (ATP) that has been widely used in scientific research. This modified nucleotide has a photo-reactive azide group attached to its phenacyl thioether moiety, which allows it to be used as a tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide involves the photochemical reaction of the azide group with nearby biomolecules, such as proteins or nucleic acids. Upon exposure to light, the azide group undergoes a cycloaddition reaction with the nearby biomolecule, forming a covalent bond. This covalent bond can then be used to study the interaction between 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate and the biomolecule of interest.

Biochemical And Physiological Effects

5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide has been shown to have minimal biochemical and physiological effects on cells and tissues. Its modification of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate does not significantly alter the function of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate in biological systems, and it has been shown to be non-toxic and non-immunogenic.

Advantages And Limitations For Lab Experiments

The advantages of using 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide in lab experiments include its ability to selectively label biomolecules with minimal interference to their function, its photo-reactive nature, and its ease of use. However, the limitations of using 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide include its relatively high cost, its potential for non-specific labeling, and the need for specialized equipment for photo-activation.

Future Directions

There are several potential future directions for the use of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide in scientific research. These include the development of new labeling techniques using 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide, the use of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide in the study of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-dependent processes in living cells, and the development of new photo-reactive nucleotides for use in biological systems.
In conclusion, 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide is a modified form of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate that has been widely used in scientific research as a tool for studying various biological processes. Its photo-reactive azide group allows it to be used in a range of applications, and its minimal biochemical and physiological effects make it a useful tool in lab experiments. With ongoing research and development, 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide has the potential to be used in new and innovative ways in the study of biological systems.

Synthesis Methods

The synthesis of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide involves the modification of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate by attaching an azide group to its phenacyl thioether moiety. This modification can be achieved using various chemical methods, including the use of azide-containing reagents and catalysts. The resulting 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide can then be purified using chromatography techniques to obtain a pure sample.

Scientific Research Applications

5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide has been widely used in scientific research as a tool for studying various biological processes. Its photo-reactive azide group allows it to be used in a range of applications, including protein labeling, protein-protein interaction studies, and nucleic acid labeling. 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide has also been used in the study of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-dependent processes, such as 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphatease activity and 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-dependent transport.

properties

CAS RN

149891-83-8

Product Name

5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate

Molecular Formula

C17H21N6O15P3S

Molecular Weight

674.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[4-amino-5-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C17H21N6O15P3S/c18-15-12(42-7-10(24)8-1-3-9(4-2-8)21-22-19)5-23(17(27)20-15)16-14(26)13(25)11(36-16)6-35-40(31,32)38-41(33,34)37-39(28,29)30/h1-5,11,13-14,16,25-26H,6-7H2,(H,31,32)(H,33,34)(H2,18,20,27)(H2,28,29,30)/t11-,13-,14-,16-/m1/s1

InChI Key

GFOKTJKDALJCDV-XKVFNRALSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)N=C2N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-]

SMILES

C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)N=C2N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)N=C2N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-]

synonyms

5-((4-azidophenacyl)thio)cytidine-5'-triphosphate
5-APAS-CTP

Origin of Product

United States

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